Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone
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Overview
Description
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.3 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazolo[4,3-c]pyridine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves several steps. One common method includes the reaction of piperidine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazolo[4,3-c]pyridine rings are replaced by other substituents.
Scientific Research Applications
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is employed in studies investigating the biological activity of pyrazolo[4,3-c]pyridine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: In the chemical industry, it serves as an intermediate in the production of more complex molecules used in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone can be compared to other similar compounds, such as:
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone: This compound has a pyrrolidine ring instead of a piperidine ring, which may result in different biological activities and chemical properties.
(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone: The presence of a methyl group on the piperidine ring can influence the compound’s reactivity and interaction with molecular targets.
Biological Activity
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a complex organic compound with significant biological activity. Its unique structure combines a piperidine moiety and a tetrahydro-pyrazolo[4,3-c]pyridine core, which has been associated with various pharmacological effects.
Structural Characteristics
- Molecular Formula : C₁₂H₁₈N₄O
- Molecular Weight : 234.30 g/mol
- Key Features : The compound features a piperidine ring attached to a pyrazolo[4,3-c]pyridine framework, which is known for its biological activity and potential therapeutic applications.
This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their functions and influence various biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions and offering therapeutic avenues for neurological disorders.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
-
Antiproliferative Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
-
Neuropharmacological Effects :
- Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. This modulation may provide therapeutic benefits in conditions such as depression or anxiety .
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
Compound | Cell Line | IC₅₀ (μM) | Notes |
---|---|---|---|
4g | HEL | 1.00 ± 0.42 | Significant cytotoxicity observed |
14c | MCF7 | 0.59 ± 0.00 | Best cytotoxic activity among derivatives |
14e | HL60 | 1.10 ± 0.14 | Good cytotoxicity in leukemia models |
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11/h13H,1-8H2,(H,14,15) |
InChI Key |
XQHGOEGQKGTRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
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